molecular formula C16H15NO3 B13500245 Methyl 2-((4-acetylphenyl)amino)benzoate

Methyl 2-((4-acetylphenyl)amino)benzoate

Cat. No.: B13500245
M. Wt: 269.29 g/mol
InChI Key: VMLCGLOMMVFZHE-UHFFFAOYSA-N
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Description

Methyl 2-((4-acetylphenyl)amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester and an acetylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-acetylphenyl)amino)benzoate typically involves the esterification of 2-aminobenzoic acid with methanol in the presence of an acid catalyst, followed by the acetylation of the resulting product with acetic anhydride. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-acetylphenyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((4-acetylphenyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((4-acetylphenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((4-acetylphenyl)amino)benzoate is unique due to the presence of both the acetylphenylamino and ester groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 2-(4-acetylanilino)benzoate

InChI

InChI=1S/C16H15NO3/c1-11(18)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16(19)20-2/h3-10,17H,1-2H3

InChI Key

VMLCGLOMMVFZHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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